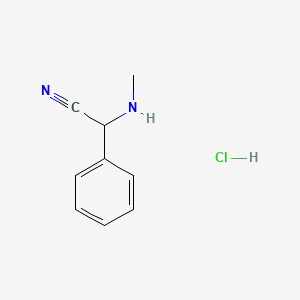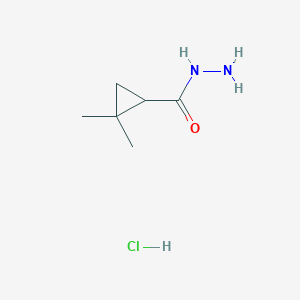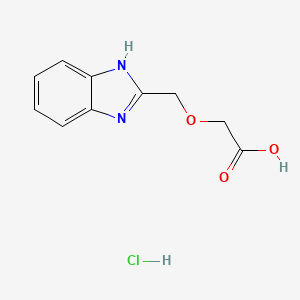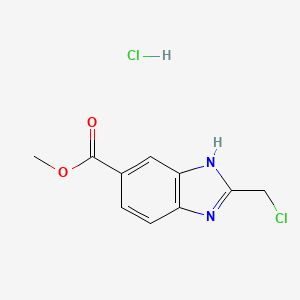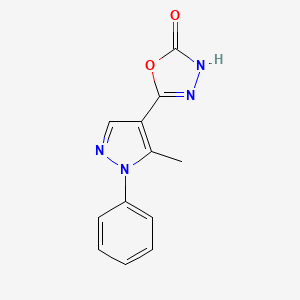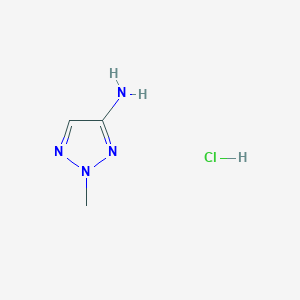
5-(2-羟乙基)-3-甲基异恶唑
描述
2-(3-Methylisoxazol-5-yl)ethanol is a chemical compound with the molecular formula C6H9NO2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
科学研究应用
2-(3-Methylisoxazol-5-yl)ethanol has several applications in scientific research:
作用机制
Mode of Action
It is known that isoxazole derivatives, to which this compound belongs, often interact with their targets through a variety of mechanisms, including binding to active sites or allosteric modulation . The specific interaction of 2-(3-Methylisoxazol-5-yl)ethanol with its targets remains to be elucidated .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects would likely depend on the compound’s specific targets and the biochemical pathways it affects .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . Another approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of 2-(3-Methylisoxazol-5-yl)ethanol may utilize similar synthetic routes but on a larger scale. The use of metal-free synthetic routes is preferred to reduce costs and environmental impact . These methods often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions
2-(3-Methylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Methylisoxazol-5-yl)acetaldehyde or 2-(3-Methylisoxazol-5-yl)acetic acid.
Reduction: 2-(3-Methylisoxazolin-5-yl)ethanol.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound, which lacks the ethanol group.
3-Methylisoxazole: Similar structure but without the ethanol group.
2-(3-Methylisoxazol-5-yl)acetic acid: An oxidized derivative of 2-(3-Methylisoxazol-5-yl)ethanol.
Uniqueness
2-(3-Methylisoxazol-5-yl)ethanol is unique due to the presence of both the isoxazole ring and the ethanol group. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLGOLBQFQBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)

